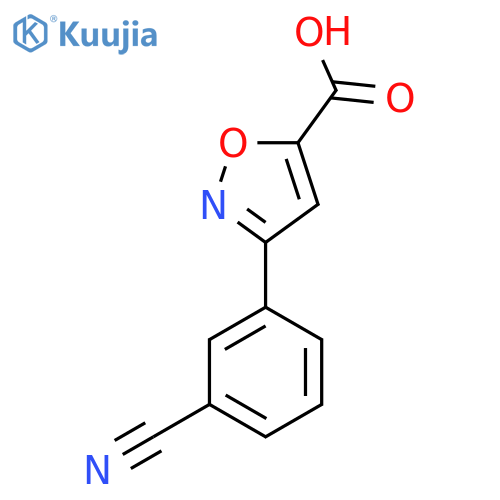

Cas no 1152531-77-5 (3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)

1152531-77-5 structure

商品名:3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid

CAS番号:1152531-77-5

MF:C11H6N2O3

メガワット:214.17694234848

CID:4572800

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid

- 3-(3-cyanophenyl)isoxazole-5-carboxylic acid

- CWB53177

- SBB085148

- 3-(3-cyanophenyl)-isoxazole-5-carboxylic acid

- Z1901070987

- 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid

-

- インチ: 1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15)

- InChIKey: TZDONYAQYVKDDH-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)O)=CC(C2C=CC=C(C#N)C=2)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 322

- トポロジー分子極性表面積: 87.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B422918-10mg |

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic Acid |

1152531-77-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-68396-2.5g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95.0% | 2.5g |

$1034.0 | 2025-02-20 | |

| Enamine | EN300-68396-5.0g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95.0% | 5.0g |

$1530.0 | 2025-02-20 | |

| Chemenu | CM468694-1g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95%+ | 1g |

$716 | 2023-01-08 | |

| Enamine | EN300-68396-1.0g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95.0% | 1.0g |

$528.0 | 2025-02-20 | |

| Aaron | AR01AB3S-250mg |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95% | 250mg |

$322.00 | 2025-02-09 | |

| A2B Chem LLC | AV59468-10g |

3-(3-Cyanophenyl)isoxazole-5-carboxylic acid |

1152531-77-5 | 95% | 10g |

$2424.00 | 2024-04-20 | |

| 1PlusChem | 1P01AAVG-250mg |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95% | 250mg |

$275.00 | 2025-03-19 | |

| 1PlusChem | 1P01AAVG-5g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95% | 5g |

$1953.00 | 2023-12-26 | |

| 1PlusChem | 1P01AAVG-2.5g |

3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid |

1152531-77-5 | 95% | 2.5g |

$1340.00 | 2023-12-26 |

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

1152531-77-5 (3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid) 関連製品

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量